molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1268778
CAS RN: 23282-94-2
M. Wt: 301.8 g/mol
InChI Key: KDDNIZALMTWHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol" is a derivative of the 1,2,4-triazole class, known for its heterocyclic structure containing a triazole ring. Such compounds have garnered attention due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process forms the basic nucleus, which can then be subjected to condensation with aldehydes to synthesize specific Schiff bases (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed through various spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which help in determining the presence and position of the triazole ring and the attached functional groups (Singh & Kandel, 2013).

Chemical Reactions and Properties

Triazole derivatives undergo several chemical reactions, including S-alkylation under certain conditions, which showcases their reactivity and potential for further chemical modifications. These reactions are influenced by factors such as the presence of different basic conditions and the use of specific reactants (Ashry et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically determined through physical parameters and chromatographic methods like Thin Layer Chromatography (TLC) (Jubie et al., 2011).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and stability, are explored through reactions with various reagents and under different conditions, providing insights into their potential applications and limitations. These studies are supported by spectral and elemental analyses, confirming the chemical structure and properties of the synthesized compounds (Sarhan et al., 2008).

Scientific Research Applications

Synthesis and Derivative Formation

  • 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol has been synthesized as a starting material for various heterocyclic compounds, including thiazolotriazoles and thiazolidinones. Its reaction with different agents like chloroacetyl chloride and phenacyl bromide leads to the formation of various derivatives with potential applications in medicinal chemistry (Sarhan et al., 2008).

Corrosion Inhibition

  • Derivatives of 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating their potential in industrial applications like material preservation and maintenance (Yadav et al., 2013).

Pharmaceutical Research

  • In the realm of pharmaceutical research, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, studies have focused on anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in developing new therapeutic agents (Mousa, 2012), (Ghattas et al., 2016).

Safety And Hazards

The safety and hazards associated with a specific 1,2,4-triazole compound would depend on its specific structure and properties. In general, these compounds should be handled with care in a laboratory setting .

Future Directions

The future of 1,2,4-triazole research lies in the design of new methods for the synthesis of this scaffold that exhibits biological activity. This will be useful for the discovery of new drug candidates .

properties

IUPAC Name

4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDNIZALMTWHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359553
Record name 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

23282-94-2
Record name 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.